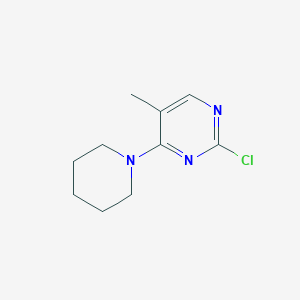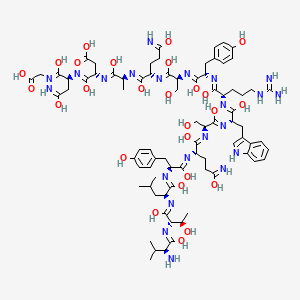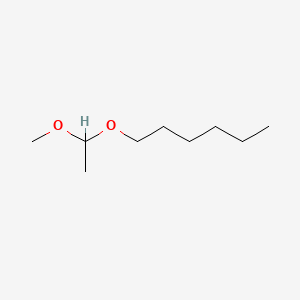
Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is a complex organic compound with the molecular formula C36H26O5 . It is known for its intricate structure, which includes multiple benzene rings connected through ether linkages. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- typically involves the reaction of phenoxyphenol derivatives with appropriate reagents under controlled conditions. One common method includes the use of phenoxyphenol and phenoxybenzene in the presence of a catalyst to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of solvents and catalysts is crucial in optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .
Reduction: The compound can be reduced using reducing agents such as .
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxy derivatives .
Scientific Research Applications
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar in structure but with different substituents.
1,3-Bis(3-aminophenoxy)benzene: Contains amino groups instead of phenoxy groups.
Uniqueness
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is unique due to its specific arrangement of benzene rings and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
Properties
| 3705-62-2 | |
Molecular Formula |
C36H26O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
1-phenoxy-3-[3-[3-(3-phenoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C36H26O5/c1-3-11-27(12-4-1)37-29-15-7-17-31(23-29)39-33-19-9-21-35(25-33)41-36-22-10-20-34(26-36)40-32-18-8-16-30(24-32)38-28-13-5-2-6-14-28/h1-26H |
InChI Key |
RRVQXJQJDRLGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)




